![molecular formula C24H21N3O5 B3005663 3-(4-methoxybenzyl)-1-(2-(4-methoxyphenyl)-2-oxoethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 923677-26-3](/img/structure/B3005663.png)
3-(4-methoxybenzyl)-1-(2-(4-methoxyphenyl)-2-oxoethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "3-(4-methoxybenzyl)-1-(2-(4-methoxyphenyl)-2-oxoethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione" is a pyrido[3,2-d]pyrimidine derivative, a class of compounds that has been extensively studied due to their diverse biological activities and potential therapeutic applications. The methoxy groups on the benzyl and phenyl rings suggest potential interactions with biological targets, possibly through hydrogen bonding or hydrophobic interactions.
Synthesis Analysis
The synthesis of pyrido[3,2-d]pyrimidine derivatives typically involves multiple steps, including esterification, nucleophilic aromatic substitution, amide formation, and ring closure reactions . The presence of methoxybenzyl and methoxyphenyl groups indicates that specific substituents were introduced to achieve the desired chemical properties and biological activity. The synthesis route may have been optimized to improve the yield and purity of the final compound.
Molecular Structure Analysis
The molecular structure of pyrido[3,2-d]pyrimidine derivatives is characterized by a planar pyrimidine ring, which can be substituted at various positions to modulate the compound's properties . The methoxy groups and the additional benzyl and phenyl rings in the compound of interest may influence the overall molecular conformation and the dihedral angles between the rings, affecting the compound's ability to interact with biological targets.
Chemical Reactions Analysis
Pyrido[3,2-d]pyrimidine derivatives can undergo various chemical reactions, including hydrogen bonding and halogen bonding, which can lead to the formation of supramolecular structures in the crystalline phase . The methoxy groups in the compound may participate in these interactions, potentially leading to unique self-assembly patterns and affecting the compound's solubility and stability.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrido[3,2-d]pyrimidine derivatives, such as solubility, permeability, and intrinsic clearance, can vary significantly depending on the substituents attached to the pyrimidine ring . The presence of methoxy groups and the specific arrangement of the benzyl and phenyl rings in the compound may result in distinct ADME (absorption, distribution, metabolism, and excretion) properties, which are crucial for the compound's potential as a therapeutic agent.
Scientific Research Applications
Molecular Structures and Crystallography
- Various pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives have been studied for their molecular structures and crystallography. These compounds, including those with methoxyphenyl groups, exhibit interesting hydrogen bonding and pi-pi stacking interactions, which are significant in the study of crystal structures (Trilleras, Quiroga, Cobo, Hursthouse, & Glidewell, 2009).
Synthetic Chemistry and Novel Derivatives
- Research in synthetic chemistry has led to the development of novel 2,4-disubstituted pyrido[3,2-e][1,4]diazepin-5-ones and pyrido[2,3-e][1,4]diazepin-5-ones derivatives, using ethyl 2-(4-methoxybenzylamino)acetate as a precursor. This synthesis contributes to expanding the library of pyrido-diazepines (El Bouakher, Prié, Aadil, Akssira, & Viaud-Massuard, 2013).
Heterocyclic Chemistry
- Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones play a significant role in heterocyclic chemistry. They are involved in various syntheses and structural characterizations, contributing to the understanding of heterocyclic compound properties (Gelling & Wibberley, 1969).
Pharmacological Research
- In pharmacological research, derivatives of pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones have been explored for their potential in urease inhibition. This indicates their relevance in the development of therapeutic agents (Rauf et al., 2010).
Organic Chemistry and Functionalization
- In the field of organic chemistry, functionalized pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones have been synthesized. These compounds have potential applications in the development of new organic materials and pharmaceuticals (Ashraf et al., 2019).
Bioorganic and Medicinal Chemistry
- Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones are also significant in bioorganic and medicinal chemistry. They have been used to study absorption, distribution, metabolism, and excretion (ADME) properties, contributing to drug development and pharmacokinetics (Jatczak et al., 2014).
properties
IUPAC Name |
3-[(4-methoxyphenyl)methyl]-1-[2-(4-methoxyphenyl)-2-oxoethyl]pyrido[3,2-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O5/c1-31-18-9-5-16(6-10-18)14-27-23(29)22-20(4-3-13-25-22)26(24(27)30)15-21(28)17-7-11-19(32-2)12-8-17/h3-13H,14-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQWIBLIDFSCKHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=O)C3=C(C=CC=N3)N(C2=O)CC(=O)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-methoxybenzyl)-1-(2-(4-methoxyphenyl)-2-oxoethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(2,4-dichlorobenzyl)oxy]-6-nitro-2-phenyl-1H-1,3-benzimidazole](/img/structure/B3005582.png)
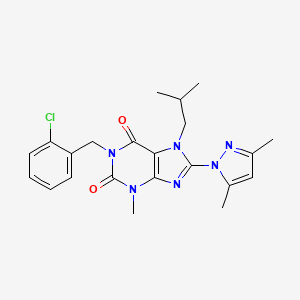
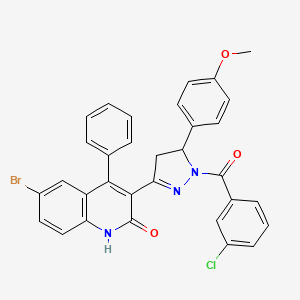
![N1-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(2-methoxyethyl)oxalamide](/img/structure/B3005586.png)
![2-((2-methoxyphenyl)amino)-5-oxo-N-(thiophen-2-ylmethyl)-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxamide](/img/structure/B3005587.png)
![3-cyclohexyl-N-[2-methyl-4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]propanamide](/img/structure/B3005590.png)
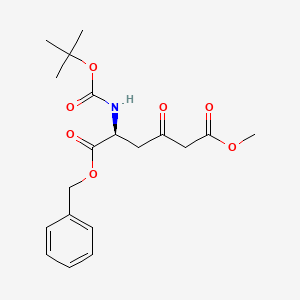

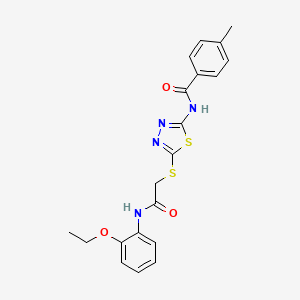
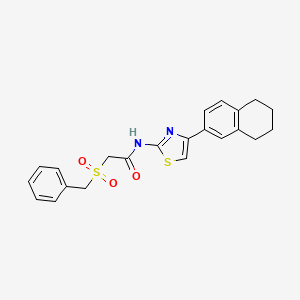
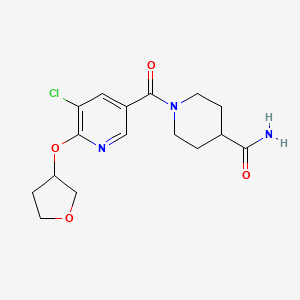
![2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B3005599.png)
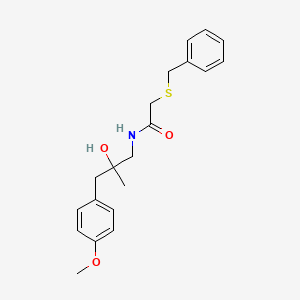
![Methyl 2-[2-(2-bromobenzoyl)imino-6-methylsulfonyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B3005603.png)